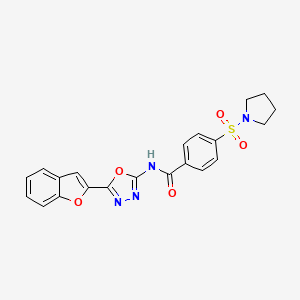

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O5S/c26-19(14-7-9-16(10-8-14)31(27,28)25-11-3-4-12-25)22-21-24-23-20(30-21)18-13-15-5-1-2-6-17(15)29-18/h1-2,5-10,13H,3-4,11-12H2,(H,22,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKQFBSGMLNRHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=CC=CC=C5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound attracting significant attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C23H22N4O5S |

| Molecular Weight | 466.51 g/mol |

| CAS Number | 922044-21-1 |

| SMILES | CC1CCN(CC1)S(=O)(=O)c2ccc(cc2)C(=O)Nc3oc(nn3)c4oc5ccccc5c4 |

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzofuran and oxadiazole rings followed by coupling reactions. The mechanism of action is believed to involve interactions with specific molecular targets such as enzymes and receptors, influencing various biochemical pathways related to cell signaling and metabolism .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives containing the oxadiazole moiety can effectively inhibit the growth of various pathogens. The compound's structural features may enhance its interaction with microbial targets .

Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies. For example, a related study found that compounds with similar structural frameworks demonstrated significant cytotoxic effects against multiple cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways .

A comparative analysis showed that similar oxadiazole derivatives exhibited IC50 values ranging from 10 µM to 50 µM against various human cancer cell lines, indicating promising activity for further development .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Case Studies

- Anticancer Activity : A study on a series of oxadiazole derivatives reported that one derivative exhibited an IC50 value of 20 µM against breast cancer cells (MCF7), indicating its potential as an anticancer agent .

- Anti-inflammatory Study : Another investigation demonstrated that a compound structurally related to this compound significantly reduced inflammation in a murine model of arthritis by inhibiting NF-kB activation .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with oxadiazole and benzofuran structures exhibit significant antimicrobial activities. For instance, derivatives of oxadiazoles have been shown to possess antibacterial properties against various Gram-positive and Gram-negative bacteria. The presence of the benzofuran moiety may enhance these effects due to its ability to interact with microbial membranes or inhibit essential bacterial enzymes .

Anticancer Activity

The compound's potential as an anticancer agent has been investigated in several studies. Oxadiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including colorectal carcinoma. For example, compounds structurally similar to N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide have demonstrated IC50 values indicating potent activity against cancer cells . The mechanism of action may involve the inhibition of key enzymes involved in cancer cell proliferation or induction of apoptosis.

Antimicrobial Agents

Given the increasing resistance of pathogens to conventional antibiotics, there is a pressing need for new antimicrobial agents. The unique structure of this compound positions it as a promising candidate for further development as an antimicrobial drug. Its ability to target specific bacterial pathways could lead to effective treatments for resistant infections.

Anticancer Drugs

The compound's anticancer properties suggest its potential role in cancer therapy. By targeting specific cancer cell pathways and exhibiting selective toxicity towards malignant cells over normal cells, it could serve as a lead compound in the development of novel anticancer drugs. Further studies are required to elucidate its mechanism of action and optimize its efficacy .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Antimicrobial Evaluation : A study assessing various oxadiazole derivatives found that certain compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .

- Anticancer Activity : In vitro assays demonstrated that related compounds showed promising results against human colorectal carcinoma cell lines with IC50 values lower than established chemotherapeutics like 5-fluorouracil (5-FU), indicating their potential as effective anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for constructing the 1,3,4-oxadiazole core in derivatives like N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide?

- Methodological Answer : The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylthiosemicarbazides under acidic conditions (e.g., POCl₃ or H₂SO₄). For example, substituted benzamides can react with hydrazine-carbothioamide intermediates, followed by oxidative cyclization. Optimization of reaction conditions (temperature, catalyst, solvent) is critical for yield improvement, as seen in analogous compounds with yields ranging from 9.5% to 63.4% .

Q. How can researchers validate the structural integrity of sulfonylbenzamide derivatives using spectroscopic techniques?

- Methodological Answer : Confirmatory techniques include:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and sulfonyl/pyrrolidine groups (δ 2.5–3.5 ppm for CH₂ and δ 1.5–2.0 ppm for CH₃).

- HRMS (ESI) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error.

- X-ray crystallography : Resolve crystal packing and bond angles, as demonstrated for similar oxadiazole-benzamide hybrids .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Screen for antimicrobial activity using agar diffusion (MIC/MBC assays) against Gram-positive/negative bacteria. For example, oxadiazole derivatives with sulfonyl groups have shown inhibitory effects against S. aureus and E. coli at concentrations ≤50 µg/mL . Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to prioritize hits for advanced studies.

Advanced Research Questions

Q. How can computational methods (e.g., DFT or QM/MM) elucidate the reaction mechanism of oxadiazole formation in this compound?

- Methodological Answer :

Use Gaussian or ORCA software to model transition states during cyclization.

Calculate activation energies for intermediates (e.g., hydrazide → oxadiazole).

Validate via experimental kinetics (e.g., monitoring by HPLC) to correlate computational predictions with observed yields. ICReDD’s reaction path search methods are applicable here .

Q. What strategies mitigate low yields in multi-step syntheses of benzofuran-oxadiazole hybrids?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial designs (e.g., 2³) to optimize variables like temperature, stoichiometry, and catalyst loading. For instance, adjusting POCl₃ concentration from 2 eq. to 3 eq. increased cyclization yields by 20% in related compounds .

- Purification : Use flash chromatography (silica gel, gradient elution) or recrystallization (EtOH/H₂O) to isolate intermediates with ≥95% purity .

Q. How do structural modifications (e.g., sulfonyl group substitution) influence the compound’s physicochemical properties and bioactivity?

- Methodological Answer :

- SAR (Structure-Activity Relationship) : Replace pyrrolidine-sulfonyl with piperidine-sulfonyl and compare logP (via shake-flask method), solubility (HPLC-based), and binding affinity (molecular docking to target enzymes).

- Thermal Analysis : DSC/TGA can reveal stability differences; e.g., sulfonyl derivatives with bulkier substituents exhibit higher melting points (183–249°C) .

Q. How to address contradictions in bioactivity data across studies for structurally similar compounds?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., bacterial strains, incubation time). For example, discrepancies in MIC values may arise from variations in inoculum size (±10⁵ CFU/mL).

- Standardization : Adopt CLSI guidelines for antimicrobial testing and report IC₅₀ values with 95% confidence intervals .

Q. What advanced characterization techniques resolve ambiguities in stereochemistry or tautomerism?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.